molecular formula C13H18O2 B14645378 (5,5-Dimethoxypent-1-en-3-yl)benzene CAS No. 51758-21-5

(5,5-Dimethoxypent-1-en-3-yl)benzene

Cat. No.: B14645378
CAS No.: 51758-21-5
M. Wt: 206.28 g/mol
InChI Key: ZIJQBRWQRGNPAP-UHFFFAOYSA-N
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Description

(5,5-Dimethoxypent-1-en-3-yl)benzene is an aromatic compound comprising a benzene ring substituted with a pentenyl chain (C₅H₈) at the 3-position. The pentenyl chain features a double bond at the 1-position and two methoxy (-OCH₃) groups at the 5,5-positions. The methoxy groups are electron-donating, enhancing the electron density of the benzene ring via resonance, while the conjugated double bond in the pentenyl chain may influence reactivity and stereoelectronic properties.

Properties

CAS No.

51758-21-5

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

5,5-dimethoxypent-1-en-3-ylbenzene

InChI

InChI=1S/C13H18O2/c1-4-11(10-13(14-2)15-3)12-8-6-5-7-9-12/h4-9,11,13H,1,10H2,2-3H3

InChI Key

ZIJQBRWQRGNPAP-UHFFFAOYSA-N

Canonical SMILES

COC(CC(C=C)C1=CC=CC=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Dimethoxypent-1-en-3-yl)benzene typically involves the reaction of benzene with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 5,5-dimethoxypent-1-en-3-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process, making it economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5,5-Dimethoxypent-1-en-3-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the compound into its corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Concentrated nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂) with catalysts like iron (Fe) or aluminum chloride (AlCl₃)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Nitrobenzene, halobenzene, sulfonated benzene derivatives

Scientific Research Applications

(5,5-Dimethoxypent-1-en-3-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5,5-Dimethoxypent-1-en-3-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The presence of the 5,5-dimethoxypent-1-en-3-yl group can influence the reactivity and selectivity of these reactions by donating or withdrawing electrons through inductive and resonance effects .

Comparison with Similar Compounds

Structural Analogs

3:5-Dimethoxyethylbenzene
  • Structure : Benzene ring with a 3,5-dimethoxy-substituted ethyl chain.
  • Key Differences : The ethyl chain is shorter and saturated compared to the pentenyl chain in the target compound. The absence of a double bond reduces conjugation but increases steric flexibility.
  • Synthesis : Prepared via reduction of 3:5-dimethoxyphenyl methyl ketone using zinc amalgam and HCl, followed by acid treatment .
(2-Ethenyl-1,4,4-trimethylpentyl)benzene
  • Structure : Benzene substituted with a branched ethenyl-trimethylpentyl group.
  • Key Differences : The branched alkyl chain introduces steric hindrance, while the ethenyl group provides a reactive site distinct from the pentenyl chain’s conjugated double bond .
3-Phenyldodecane (CAS 4621-36-7)
  • Structure : Benzene attached to a linear dodecane chain.
  • Key Differences : The long alkyl chain lacks oxygen substituents, resulting in lower polarity and reduced solubility in polar solvents compared to the methoxy-rich target compound .

Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Solubility
(5,5-Dimethoxypent-1-en-3-yl)benzene ~222.3 ~280 (est.) Liquid at RT Moderate in ethanol
3:5-Dimethoxyethylbenzene 196.2 255–260 72–73 (with benzene) Low in water
3-Phenyldodecane 260.5 ~330 -10 to 5 Insoluble in water
(2-Ethenyl-1,4,4-trimethylpentyl)benzene ~216.4 ~270 (est.) Liquid at RT Low in polar solvents

Notes:

  • Methoxy groups increase polarity and solubility in ethanol, as seen in the target compound and 3:5-dimethoxyethylbenzene .
  • Longer alkyl chains (e.g., 3-phenyldodecane) reduce water solubility due to hydrophobic effects .

Reactivity and Stability

  • Electrophilic Substitution: The methoxy groups activate the benzene ring toward electrophilic substitution at ortho/para positions. This contrasts with non-oxygenated analogs like 3-phenyldodecane, which undergo slower reactions .
  • Double Bond Reactivity : The pentenyl chain’s conjugated double bond may participate in Diels-Alder or addition reactions, unlike saturated analogs (e.g., 3:5-dimethoxyethylbenzene) .
  • Stability : Aromatic stability is maintained via Hückel’s rule (4n+2 π-electrons). Methoxy groups enhance resonance stabilization but may increase susceptibility to oxidation compared to alkyl-substituted benzenes .

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